molecular formula C12H6Cl2F2O3S B1589791 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride CAS No. 549547-34-4

4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride

Cat. No.: B1589791
CAS No.: 549547-34-4
M. Wt: 339.1 g/mol
InChI Key: NBWITVOFJWJOEF-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in the synthesis of various chemical products. The presence of both chloro and fluoro substituents on the benzene ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride typically involves the reaction of 4-chlorophenol with 3,5-difluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as potassium hydroxide (KOH) to facilitate the formation of the sulfonyl chloride group. The reaction mixture is heated to a temperature range of 70-80°C with vigorous stirring until the phenol is completely dissolved . Fine copper may be added to catalyze the reaction, and the mixture is stirred at 110-120°C for a few hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

    Catalysts: Copper and other transition metals can be used to catalyze certain reactions.

    Solvents: Organic solvents such as dichloromethane or toluene are often used to dissolve the reactants and facilitate the reaction.

Major Products

The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonothioates, depending on the nucleophile used in the substitution reaction.

Scientific Research Applications

4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biological molecules, such as proteins and peptides, to study their functions and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride is unique due to the presence of both chloro and fluoro substituents on the benzene ring, which enhances its reactivity and makes it suitable for a wide range of chemical reactions. Its sulfonyl chloride group also provides versatility in forming various derivatives through substitution reactions.

Properties

IUPAC Name

4-(4-chlorophenoxy)-3,5-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2F2O3S/c13-7-1-3-8(4-2-7)19-12-10(15)5-9(6-11(12)16)20(14,17)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWITVOFJWJOEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2F)S(=O)(=O)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471167
Record name 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

549547-34-4
Record name 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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